molecular formula C9H8Cl2O B8747922 2-(2,4-dichlorophenyl)propanal

2-(2,4-dichlorophenyl)propanal

Cat. No.: B8747922
M. Wt: 203.06 g/mol
InChI Key: HIPDDJSGFSJVQR-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dichlorophenyl)propanal (CAS: Not explicitly listed in evidence; structurally related to 2-(2,4-dichlorophenoxy)propanal, CAS 53552-65-1) is an aldehyde derivative featuring a 2,4-dichlorophenyl substituent. The dichlorophenyl group enhances lipophilicity and stability, making such compounds relevant in agrochemical and pharmaceutical synthesis.

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)propanal

InChI

InChI=1S/C9H8Cl2O/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-6H,1H3

InChI Key

HIPDDJSGFSJVQR-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)propanal typically involves the chlorination of phenylpropionaldehyde. One common method is the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of an aluminum chloride catalyst . The reaction conditions generally include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. Additionally, purification steps, such as distillation or recrystallization, are used to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: 2-(2,4-Dichloro-phenyl)-propionic acid.

    Reduction: 2-(2,4-Dichloro-phenyl)-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)propanal involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by forming covalent bonds with active site residues. This inhibition can disrupt metabolic pathways and affect cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key compounds with the 2,4-dichlorophenyl moiety are compared below:

Compound Name Molecular Formula Functional Groups Key Applications/Properties Reference
2-(2,4-Dichlorophenoxy)propanal C₉H₈Cl₂O₂ Aldehyde, phenoxy ether Synthetic intermediate
Imazalil C₁₄H₁₄Cl₂N₂O Imidazole, propenyl ether Fungicide (agricultural use)
N-[3,4-(Methylenedioxy)benzyl]-2-[(2,4-dichlorophenyl)sulfonyl]propanamide C₁₈H₁₆Cl₂N₂O₄S Sulfonamide, propanamide Antimicrobial inhibitor
3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime C₁₅H₁₁Cl₂N₃O₂ Oxime, hydrazone, ketone Research chemical (structural studies)
Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate C₁₀H₉Cl₃O₂ Ester, chloro-substituted Chemical intermediate
Notes:
  • 2-(2,4-Dichlorophenoxy)propanal differs from the phenyl variant by an oxygen bridge (phenoxy vs. direct phenyl linkage), reducing reactivity compared to aldehydes with direct aryl attachments.
  • Imazalil incorporates an imidazole ring and propenyl ether, enhancing its antifungal activity by targeting ergosterol biosynthesis in fungi.
  • Sulfonamide derivatives (e.g., compound 21a) exhibit broad-spectrum antimicrobial activity due to the sulfonyl group’s electron-withdrawing effects, which stabilize the molecule and enhance target binding.
Reactivity Trends:
  • Aldehydes (e.g., 2-(2,4-dichlorophenoxy)propanal) are highly reactive toward nucleophiles (e.g., amines, hydrazines), enabling diverse derivatization.
  • Sulfonamides and esters exhibit lower reactivity, favoring stability in biological systems.

Physicochemical Properties

Property 2-(2,4-Dichlorophenoxy)propanal Imazalil Sulfonamide 21a
Molecular Weight (g/mol) 219.07 297.18 435.30
LogP (Lipophilicity) ~3.2 (estimated) 4.1 3.8
Melting Point (°C) Not reported 52–54 148–150
Solubility Low in water, high in organics Moderate in DMSO Low in polar solvents

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